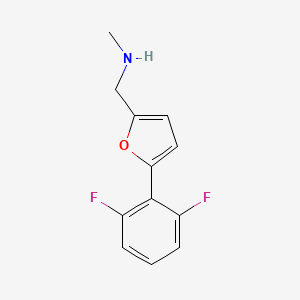
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate is a chiral compound that features a piperidine ring substituted with a tert-butyl ester and a 3-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorobenzoyl Group: This step involves the acylation of the piperidine ring with 3-chlorobenzoyl chloride under basic conditions.
Formation of the Tert-Butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
(S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: Its derivatives may be studied for their biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate: The non-chiral version of the compound.
tert-Butyl 3-(3-bromobenzoyl)piperidine-1-carboxylate: A similar compound with a bromine substituent instead of chlorine.
tert-Butyl 3-(3-fluorobenzoyl)piperidine-1-carboxylate: A similar compound with a fluorine substituent.
Uniqueness
The (S)-enantiomer of tert-butyl 3-(3-chlorobenzoyl)piperidine-1-carboxylate is unique due to its specific chiral configuration, which can result in different biological activity compared to its racemic or other enantiomeric forms. This chiral specificity can be crucial in medicinal chemistry, where the (S)-enantiomer may exhibit enhanced efficacy or reduced side effects.
Properties
Molecular Formula |
C17H22ClNO3 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(3-chlorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3/t13-/m0/s1 |
InChI Key |
BAGDSBRGWXVOOH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


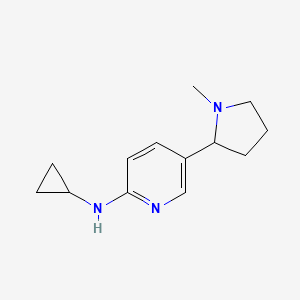
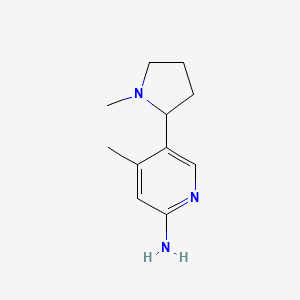
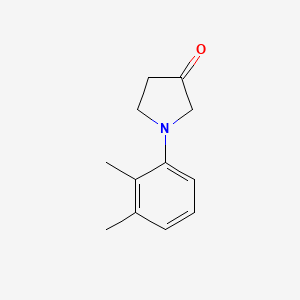
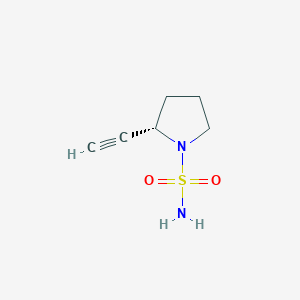
![tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)

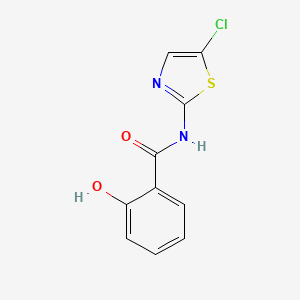

![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)
